

An In-depth Technical Guide to ***o*-Bromophenyl Acetate**: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o*-Bromophenyl acetate

Cat. No.: B118267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

***o*-Bromophenyl acetate** is a halogenated aromatic ester that has garnered significant interest in the field of organic synthesis. Its strategic placement of a bromine atom ortho to an acetate group provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive overview of ***o*-bromophenyl acetate**, detailing its synthesis, exploring its reactivity in key cross-coupling reactions, and highlighting its applications in the development of pharmaceuticals and other functional materials.

Chemical and Physical Properties

A clear understanding of the fundamental properties of ***o*-bromophenyl acetate** is essential for its effective use in research and development.

Property	Value
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
Appearance	Colorless to light yellow liquid
CAS Number	1829-37-4[1]
Boiling Point	~245-247 °C
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of o-Bromophenyl Acetate: A Practical Laboratory Protocol

The most common and efficient method for the synthesis of **o-bromophenyl acetate** is the esterification of 2-bromophenol. This can be achieved using either acetyl chloride or acetic anhydride in the presence of a base. The use of acetic anhydride is often preferred due to its lower cost and ease of handling.

Experimental Protocol: Esterification of 2-Bromophenol with Acetic Anhydride

This protocol describes a reliable method for the laboratory-scale synthesis of **o-bromophenyl acetate**.

Materials:

- 2-Bromophenol
- Acetic anhydride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (or another suitable solvent)

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Procedure:

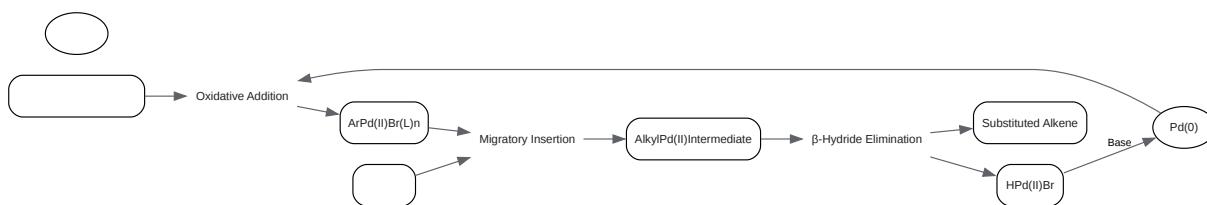
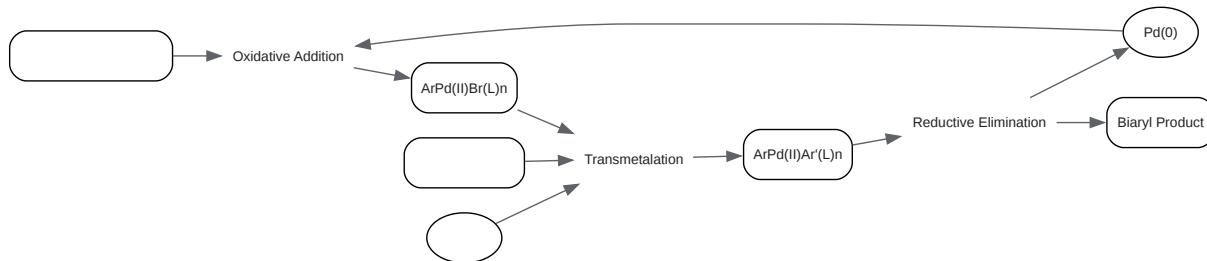
- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromophenol in dichloromethane.
- Add a slight excess of pyridine to the solution.
- Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **o-bromophenyl acetate**.
- Purify the crude product by vacuum distillation to yield pure **o-bromophenyl acetate** as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

- Pyridine as a Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts with acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then attacked by the phenoxide. It also neutralizes the acetic acid byproduct, driving the equilibrium towards the product.
- Washing with Sodium Bicarbonate: This step is crucial to remove acidic impurities, such as unreacted acetic anhydride and the acetic acid byproduct, which can interfere with subsequent reactions or purification.

Reactivity of **o**-Bromophenyl Acetate: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring of **o**-bromophenyl acetate is the key to its synthetic utility, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.



Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.^[2] **o**-Bromophenyl acetate can be effectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Typical Reaction Conditions:

- Palladium Catalyst: $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$ with a phosphine ligand (e.g., PPh_3 , SPhos)
- Base: K_2CO_3 , K_3PO_4 , Cs_2CO_3
- Solvent: Toluene, dioxane, DMF, often with the addition of water.
- Temperature: Typically between 80-120 °C.

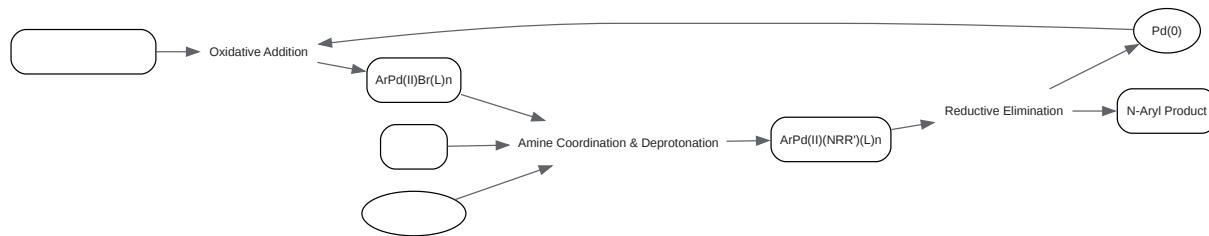
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of **o**-bromophenyl acetate, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. [\[3\]\[4\]\[5\]](#) **o-Bromophenyl acetate** can be coupled with a wide range of primary and secondary amines to synthesize N-aryl compounds.


Typical Reaction Conditions:

- Palladium Catalyst: $\text{Pd}(\text{OAc})_2$ or $\text{Pd}_2(\text{dba})_3$ with a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).

- Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS. [6]* Solvent: Anhydrous toluene, dioxane, or THF.
- Temperature: Typically between 80-110 °C.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of Pd(0) to the C-Br bond. The resulting arylpalladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the strong base to form a palladium amido complex. Reductive elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst.

[6]

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Buchwald-Hartwig amination.

Applications of o-Bromophenyl Acetate in Synthesis

The reactivity of **o-bromophenyl acetate** makes it a valuable precursor for the synthesis of various important molecular scaffolds.

Synthesis of Dibenzofurans

One notable application of **o-bromophenyl acetate** is in the synthesis of dibenzofurans, a class of heterocyclic compounds with diverse biological activities. [7][8] A common strategy involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. [9] Reaction Scheme: A Suzuki-Miyaura coupling of **o-bromophenyl acetate** with an appropriately

substituted arylboronic acid can be followed by an intramolecular cyclization to form the dibenzofuran core. Alternatively, a palladium-catalyzed intramolecular cyclization of a diaryl ether, which can be synthesized from **o-bromophenyl acetate**, can also yield dibenzofurans.

[7]

Role in Pharmaceutical and Agrochemical Synthesis

While specific examples of marketed drugs directly synthesized from **o-bromophenyl acetate** are not widely disclosed in the public domain, its structural motif is present in various biologically active molecules. The cross-coupling reactions described above are fundamental transformations in medicinal and agrochemical research, suggesting that **o-bromophenyl acetate** serves as a key intermediate in the synthesis of numerous proprietary compounds. For instance, bromophenylacetic acid derivatives, which can be derived from **o-bromophenyl acetate**, are known intermediates in the synthesis of some pharmaceuticals. [10][11][12] The versatility of **o-bromophenyl acetate** allows for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery and agrochemical development. [13]

Spectroscopic Data for o-Bromophenyl Acetate

Accurate spectroscopic data is crucial for the identification and characterization of **o-bromophenyl acetate**.

Spectroscopic Data	Values
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	~7.6 (dd, 1H), ~7.3 (td, 1H), ~7.1 (td, 1H), ~7.0 (dd, 1H), ~2.3 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	~168.8 (C=O), ~148.5 (C-O), ~133.5 (C-H), ~128.0 (C-H), ~127.5 (C-H), ~123.0 (C-H), ~116.0 (C-Br), ~21.0 (CH ₃)
FTIR (neat, cm ⁻¹) ν	~1770 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1200 (C-O stretch), ~750 (C-Br stretch)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety and Handling

o-Bromophenyl acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

o-Bromophenyl acetate is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its ortho-bromo substituent in a range of powerful palladium-catalyzed cross-coupling reactions make it an important intermediate for the construction of complex molecular architectures. This guide provides a solid foundation for researchers and scientists to effectively utilize **o-bromophenyl acetate** in their synthetic endeavors, from laboratory-scale research to the development of novel pharmaceuticals and functional materials.

References

- Polybenzimidazole Membranes Modified with Porous Aromatic Frameworks: Synthesis, Structure, Mechanical and Transport Properties. (2026). MDPI. [\[Link\]](#)
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2006).
- Supporting information. The Royal Society of Chemistry. [\[Link\]](#)
- o-Bromophenyl acet
- The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2014).
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
- α -Bromophenylacetic acid. NIST WebBook. [\[Link\]](#)

- Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. (2015).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [\[Link\]](#)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [\[Link\]](#)
- A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [\[Link\]](#)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [\[Link\]](#)
- Synthesis of Dibenzofurans. Organic Chemistry Portal. [\[Link\]](#)
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. [\[Link\]](#)
- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2006).
- Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
- 4-Bromophenylacetic acid. Wikipedia. [\[Link\]](#)
- Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider Synthetic Pages. [\[Link\]](#)
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2006).
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry. [\[Link\]](#)
- Synthesis method of drug intermediate phenyl acetate.
- Heck Reaction—St
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. International Journal of Pharmaceutical Sciences and Research. [\[Link\]](#)
- Esterification of phenols.
- Buchwald-Hartwig Amin
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. The Royal Society of Chemistry. [\[Link\]](#)
- Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. [\[Link\]](#)
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. [\[Link\]](#)

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. *Journal of Nanostructures*. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Phenol, 4-bromo-, 1-acet
- Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013). *SciSpace*. [Link]
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. *Preprints.org*. [Link]
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ester synthesis by acylation [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. nbanno.com [nbanno.com]
- 12. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Bromophenyl Acetate: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118267#o-bromophenyl-acetate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com